3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound.
Preparation Methods
The synthesis of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps. One common method starts with the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form intermediate compounds, which are then cyclized to produce the target compound . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, preventing the bacteria from synthesizing essential proteins and leading to their death . The exact pathways involved depend on the specific application and target organism or cell type .
Comparison with Similar Compounds
Similar compounds include other thienopyridines and pyridine derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles. For example, thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are structurally related but may have different applications and mechanisms of action . The uniqueness of 3-amino-N-(4-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific structure, which confers distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14N4OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-amino-N-(4-cyanophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c19-9-10-4-6-12(7-5-10)21-17(23)16-15(20)13-8-11-2-1-3-14(11)22-18(13)24-16/h4-8H,1-3,20H2,(H,21,23) |
InChI Key |
SGVXCHYKXNIURP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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